molecular formula C7H8O3 B1441567 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one CAS No. 50405-45-3

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

Cat. No. B1441567
CAS RN: 50405-45-3
M. Wt: 140.14 g/mol
InChI Key: FADNXPYGPCOODY-UHFFFAOYSA-N
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Description

“4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” is a chemical compound with the CAS Number: 50405-45-3. It has a molecular weight of 140.14 and its IUPAC name is 5,6-dimethyl-2H-pyran-2,4 (3H)-dione . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” is represented by the linear formula C7H8O3 . The InChI code for this compound is 1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” include a molecular weight of 140.13700 . The compound is a solid at room temperature . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Chemical Structure and Properties

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is structurally related to compounds like 2,2-di­methyl­chroman-6-ol. The chemical structure of these compounds often includes a pyran ring, which can adopt different conformations. Such compounds have been studied for their chemical properties and intermolecular interactions, such as hydrogen bonding, which can influence their chemical behavior and potential applications (Jha et al., 2000).

Synthesis and Derivatives

The synthesis of derivatives of pyran compounds, including those related to 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, is a significant area of research. These derivatives are often synthesized through reactions with various chemicals, leading to a range of condensed pyran systems and spirocyclic pyrans. Such research provides insight into the chemical reactivity and potential applications of these compounds in various fields (Arsen'eva & Arsen'ev, 2008), (Arsen'eva & Arsen'ev, 2009).

Corrosion Inhibition

Some derivatives of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one have been studied for their potential as corrosion inhibitors. These studies involve evaluating the effectiveness of these compounds in protecting metals like steel against corrosion, especially in acidic environments. The research includes investigations into the optimal conditions for their use and their mechanisms of action (Khattabi et al., 2019).

Biological Activities

The derivatives of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one have been explored for their biological activities. For example, certain derivatives have shown effectiveness against plant pathogenic fungi and termites. These findings indicate the potential for these compounds to be used in agricultural and pest control applications (Tawata et al., 1996).

Medicinal Chemistry

In medicinal chemistry, pyrano[3,2-b]pyrans, which include compounds related to 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, are significant due to their wide range of biological activities. They have been explored as drug candidates and synthetic compounds for their roles in pharmaceutical chemistry. These studies highlight the importance of such compounds in developing new therapeutic agents (Borah et al., 2021).

Electrocatalytic Applications

Recent research has also focused on the electrocatalytic applications of pyran derivatives. This includes the development of novel synthetic methods for constructing complex molecular structures using electrochemical techniques. Such research opens up new avenues for synthesizing medicinally relevant compounds in an environmentally friendly manner (Ryzhkova et al., 2022).

Safety And Hazards

The safety information for “4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-hydroxy-5,6-dimethylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNXPYGPCOODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716177
Record name 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

CAS RN

50405-45-3
Record name 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Hashimoto, S Hayakawa - Biochemical Journal, 1977 - portlandpress.com
1. The metabolism of 3-(3a alpha-hexahydro-7a beta-methyl-1,5-dioxoindan-4 alpha-yl)propionic acid (III), which is a possible precursor of 2,3,4,6,6a beta, 7,8,9,9a alpha,9b beta-…
Number of citations: 21 portlandpress.com
M Wang, R Xu, Y Liu, J Wang, Q Xu, L Dai… - The Journal of …, 2023 - ACS Publications
Pyranones have raised great concerns owing to their considerable applications in a variety of sectors. However, the development of direct asymmetric allylation of 4-hydroxypyran-2-…
Number of citations: 1 pubs.acs.org
M Yoshida, T Nakagawa, K Kinoshita… - The Journal of Organic …, 2013 - ACS Publications
The reaction of propargylic carbonates with 4-hydroxy-2-pyrones in the presence of a palladium catalyst is described. By the choice of the reaction temperature, two types of the …
Number of citations: 29 pubs.acs.org
YJ Zhai, ZZ Zhou, LL Gao, JN Li… - Journal of Agricultural …, 2023 - ACS Publications
Phaeosphaeria sp., a lichen-associated fungus, produced six skeletally new dimeric spiciferones (1–6) and four known metabolites (7–10). The new structures were elucidated by …
Number of citations: 3 pubs.acs.org
H Park, LS Christian, MJ Kim, QJ Li… - Journal of medicinal …, 2019 - ACS Publications
Autoimmune diseases are chronic inflammatory diseases associated with high morbidity and mortality. Treatment options for autoimmune diseases have increased over the past several …
Number of citations: 5 pubs.acs.org
K Watanabe, K Iwasaki, T Abe, M Inoue, K Ohkubo… - Organic …, 2005 - ACS Publications
A convergent route to (−)-candelalide A involved the union of a trans-decalin portion (AB ring) and a γ-pyrone moiety through the C16−C3‘ bond to assemble the whole carbon …
Number of citations: 38 pubs.acs.org
T Kikuchi, M Mineta, J Ohtaka, N Matsumoto, T Katoh - 2011 - Wiley Online Library
Potential immunosuppressive diterpenoid pyrones (–)‐subglutinols A and B were efficiently synthesized in an enantioselective manner starting from a known trans‐decalone derivative. …
T Oguchi, K Watanabe, K Ohkubo… - … –A European Journal, 2009 - Wiley Online Library
Potential immunosuppressive agents: Candelalides A, B and C (see figure), novel blockers of the voltage‐gated potassium channel Kv1.3, have been efficiently synthesized for the first …
B Vujić, V Vidaković, M Jadranin, I Novaković… - Plants, 2020 - mdpi.com
Helichrysum plicatum DC. is widely used in folk medicine in treating a variety of health disorders. The aim of this study was to examine the influence of different extraction solvents on …
Number of citations: 19 www.mdpi.com
J Tholander, EM Carreira - Helvetica Chimica Acta, 2001 - Wiley Online Library
We have devised an expeditious, efficient, asymmetric synthesis of the C(33) – C(37) fragment of amphotericin B that proceeds in 14 steps and 16% overall yield from tiglic aldehyde ((E)…
Number of citations: 37 onlinelibrary.wiley.com

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